N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE is a synthetic organic compound. It is characterized by its piperidine core, which is substituted with diethyl and isopropyl phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The diethyl and isopropyl phenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the dicarboxamide moiety through an amidation reaction using suitable reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization, substitution, and amidation reactions sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1,N1-DIETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(2-propan-2-ylphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-5-22(6-2)20(25)23-13-11-16(12-14-23)19(24)21-18-10-8-7-9-17(18)15(3)4/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWQRLPSVJGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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